molecular formula C6H10N2O B1276530 (3-Ethylisoxazol-5-yl)methanamine CAS No. 145689-96-9

(3-Ethylisoxazol-5-yl)methanamine

Cat. No.: B1276530
CAS No.: 145689-96-9
M. Wt: 126.16 g/mol
InChI Key: LZSPQVFNMYRNEU-UHFFFAOYSA-N
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Description

(3-Ethylisoxazol-5-yl)methanamine is a chemical compound belonging to the isoxazole family. It has the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This compound is characterized by an isoxazole ring substituted with an ethyl group at the 3-position and a methanamine group at the 5-position. It has been studied for its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of (3-Ethylisoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the ethyl and methanamine groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride can yield the isoxazole ring, which can then be further modified to introduce the methanamine group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(3-Ethylisoxazol-5-yl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3-Ethylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(3-Ethylisoxazol-5-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other isoxazole derivatives .

Properties

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-5-3-6(4-7)9-8-5/h3H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSPQVFNMYRNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424351
Record name 1-(3-Ethyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145689-96-9
Record name 1-(3-Ethyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-ethyl-1,2-oxazol-5-yl)methanamine
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